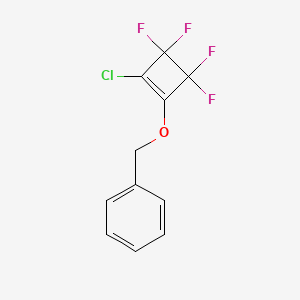
(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene” appears to be a complex organic compound. It seems to contain a benzene ring and a cyclobutene ring, which is substituted with fluorine and chlorine atoms and an alkoxy group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutene ring, the introduction of the fluorine and chlorine atoms, and the attachment of the alkoxy group.Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzene and cyclobutene rings, the halogen atoms, and the alkoxy group. The arrangement of these groups would influence the compound’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the functional groups. The halogen atoms and the alkoxy group could potentially be sites of reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could make it more polar, influencing its solubility in different solvents.Scientific Research Applications
Heterocyclic Compounds and Biological Significance
- Triazine-Based Research : Although not directly related to the target compound, research on triazine, a compound derived by substituting three hydrogen atoms in a benzene ring with nitrogen, showcases the importance of structural modifications in medicinal chemistry. Triazine derivatives have been explored for a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties (Verma, Sinha, & Bansal, 2019).
Environmental Chemistry and Remediation
- Chlorobenzenes in the Environment : The study of chlorobenzenes, organic pollutants similar in structural motifs to chlorinated compounds like the one , highlights the environmental risks associated with these substances. This research underlines the significance of understanding the fate of such compounds in soil and the development of remediation strategies to reduce their presence in the environment (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Supramolecular Chemistry and Material Science
- Benzene-1,3,5-tricarboxamide (BTA) : Research into BTAs, which share the benzene core with the target compound, demonstrates the utilization of benzene derivatives in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. This insight into BTAs’ applications provides a glimpse into how structural elements akin to the target compound can influence scientific research and technological advancements (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
As with any chemical compound, handling “(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene” would require appropriate safety measures. The specific hazards would depend on its reactivity and toxicity, which are not known at this time.
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its reactivity, stability, and possible uses in various fields such as medicine or materials science.
properties
IUPAC Name |
(2-chloro-3,3,4,4-tetrafluorocyclobuten-1-yl)oxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF4O/c12-8-9(11(15,16)10(8,13)14)17-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIMEUEIDQKSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(C2(F)F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697618 |
Source


|
| Record name | {[(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene | |
CAS RN |
18448-29-8 |
Source


|
| Record name | {[(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
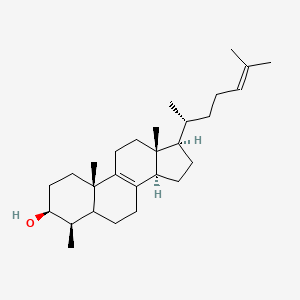
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)
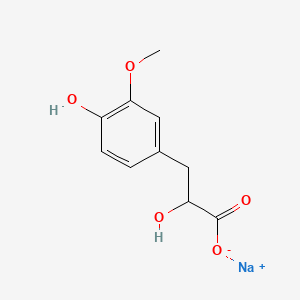
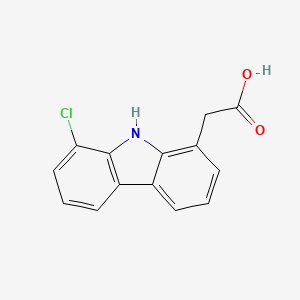
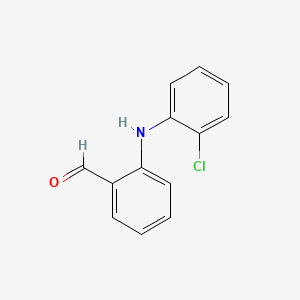
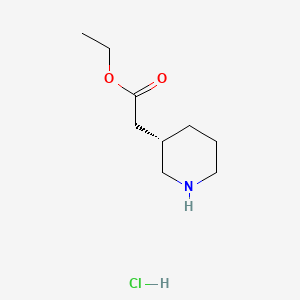
![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)